molecular formula C8H16ClN3 B2456220 [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1269181-06-7

[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride

Cat. No.: B2456220
CAS No.: 1269181-06-7
M. Wt: 189.69
InChI Key: MGGZKQGZTOZGMO-UHFFFAOYSA-N
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Description

[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C8H16ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, followed by the introduction of the amine group. One common method involves the reaction of 3,5-dimethylpyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form the intermediate [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The molecular targets and pathways involved may include:

Comparison with Similar Compounds

[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-6-4-7(2)11(10-6)8(3)5-9;/h4,8H,5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZKQGZTOZGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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